![molecular formula C16H26O3S B14382320 1-{[6-(Methanesulfonyl)hexyl]oxy}-2-(propan-2-yl)benzene CAS No. 90184-04-6](/img/structure/B14382320.png)
1-{[6-(Methanesulfonyl)hexyl]oxy}-2-(propan-2-yl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{[6-(Methanesulfonyl)hexyl]oxy}-2-(propan-2-yl)benzene is a chemical compound known for its unique structural properties It consists of a benzene ring substituted with a methanesulfonyl hexyl ether and an isopropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[6-(Methanesulfonyl)hexyl]oxy}-2-(propan-2-yl)benzene typically involves the following steps:
Formation of the Hexyl Ether: The initial step involves the reaction of 6-bromohexanol with sodium methanesulfonate to form 6-(methanesulfonyl)hexanol.
Etherification: The 6-(methanesulfonyl)hexanol is then reacted with 2-(propan-2-yl)phenol in the presence of a base such as potassium carbonate to form the desired ether linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1-{[6-(Methanesulfonyl)hexyl]oxy}-2-(propan-2-yl)benzene can undergo various types of chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the methanesulfonyl group, yielding the corresponding hexyl ether.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Hexyl ether derivatives.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
1-{[6-(Methanesulfonyl)hexyl]oxy}-2-(propan-2-yl)benzene has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a building block for drug development.
Material Science: It is used in the development of novel materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 1-{[6-(Methanesulfonyl)hexyl]oxy}-2-(propan-2-yl)benzene involves its interaction with various molecular targets. The methanesulfonyl group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The isopropyl group provides steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
1-{[6-(Methylsulfanyl)hexyl]oxy}-2-(propan-2-yl)benzene: Similar structure but with a methylsulfanyl group instead of a methanesulfonyl group.
1-{[6-(Methanesulfonyl)hexyl]oxy}-2-(methyl)benzene: Similar structure but with a methyl group instead of an isopropyl group.
Uniqueness
1-{[6-(Methanesulfonyl)hexyl]oxy}-2-(propan-2-yl)benzene is unique due to the presence of both the methanesulfonyl group and the isopropyl group, which confer distinct chemical properties and reactivity patterns compared to its analogs.
Propiedades
Número CAS |
90184-04-6 |
|---|---|
Fórmula molecular |
C16H26O3S |
Peso molecular |
298.4 g/mol |
Nombre IUPAC |
1-(6-methylsulfonylhexoxy)-2-propan-2-ylbenzene |
InChI |
InChI=1S/C16H26O3S/c1-14(2)15-10-6-7-11-16(15)19-12-8-4-5-9-13-20(3,17)18/h6-7,10-11,14H,4-5,8-9,12-13H2,1-3H3 |
Clave InChI |
SBAHTRGJRIDXLH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC=CC=C1OCCCCCCS(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


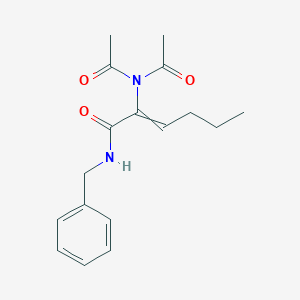
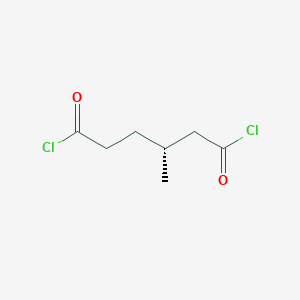


![2-[(E)-(8-Aminoquinolin-5-yl)diazenyl]-5-nitrobenzene-1,3-dicarbonitrile](/img/structure/B14382259.png)
![6-[2-(5-Nitroquinolin-8-yl)hydrazinyl]pyridine-2,3-dione](/img/structure/B14382275.png)
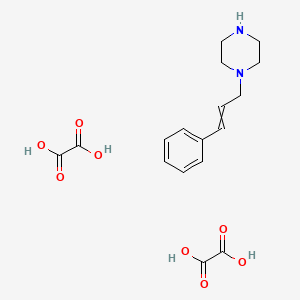

![10,10-Dibromodispiro[2.0.5~4~.1~3~]decane](/img/structure/B14382282.png)
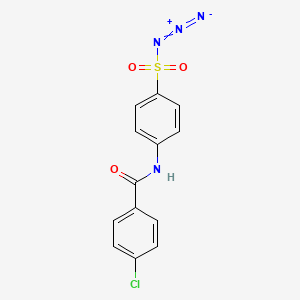

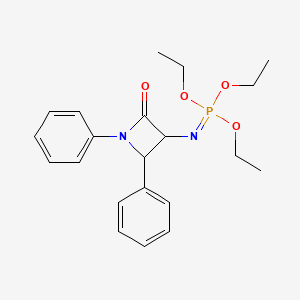

![1-[2-(Butylsulfanyl)ethyl]-4-phenylimidazolidin-2-one](/img/structure/B14382318.png)
